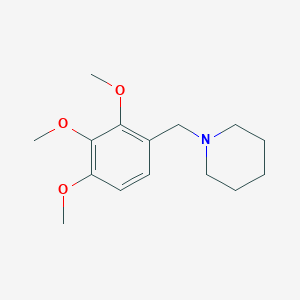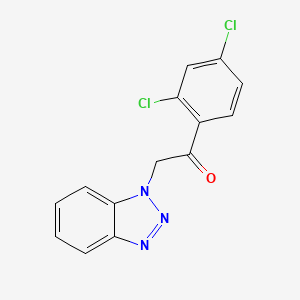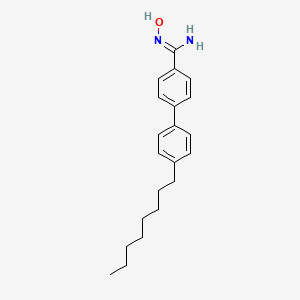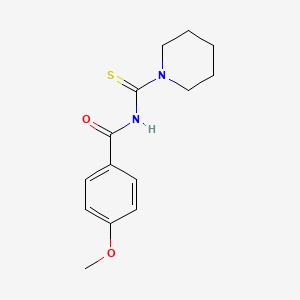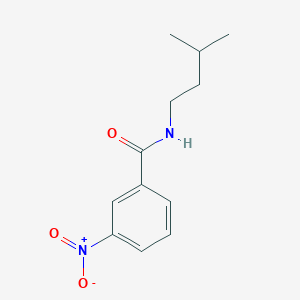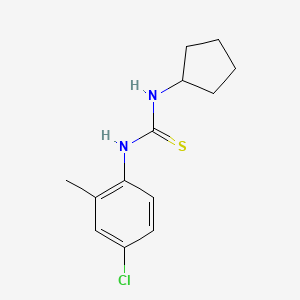
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCT) is a chemical compound that has been extensively studied for its various applications in scientific research. CMCT is a thiourea derivative that has been synthesized and used as a pharmacological tool to study the role of certain proteins and enzymes in various biological processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzymatic activity of the target protein. The exact mechanism of inhibition of PKC and tyrosine phosphatase by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in cell behavior and function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its specificity towards certain target enzymes. This specificity allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one limitation of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its potential toxicity towards cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in scientific research. One direction is the investigation of its potential use as an anti-cancer agent. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the investigation of its potential use in the treatment of autoimmune diseases. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in immune cell behavior and function. Further studies are needed to determine the potential of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a therapeutic agent for autoimmune diseases.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been used as a pharmacological tool in various scientific research studies. It has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and tyrosine phosphatase. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of tyrosine phosphatase, which is involved in the regulation of various signaling pathways in cells.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNGZHKBUWPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)
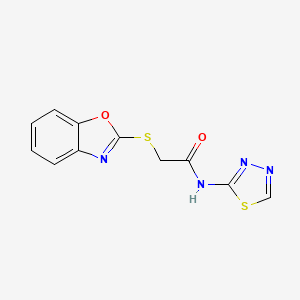
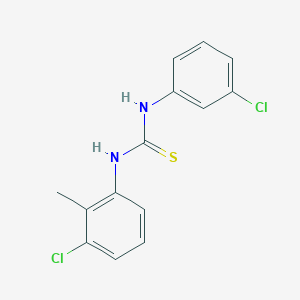
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
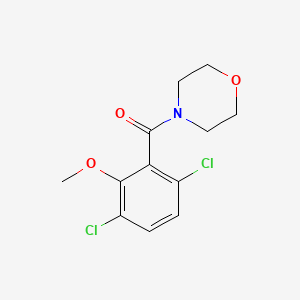
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
